1-methyl-1H-indazol-6-amine

Synthetic chemistry Regioselectivity Process optimization

1-Methyl-1H-indazol-6-amine (CAS 74728-65-7) is an N1-methyl, C6-amino-substituted indazole building block with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol. The compound is typically supplied as an off-white to light pink solid with a commercial purity specification of ≥95% (validated by NMR).

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 74728-65-7
Cat. No. B1300731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indazol-6-amine
CAS74728-65-7
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3
InChIKeyYTKNUPJYGSOVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indazol-6-amine (CAS 74728-65-7): Procurement-Grade Overview for Medicinal Chemistry and Neuroscience Research


1-Methyl-1H-indazol-6-amine (CAS 74728-65-7) is an N1-methyl, C6-amino-substituted indazole building block with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol [1]. The compound is typically supplied as an off-white to light pink solid with a commercial purity specification of ≥95% (validated by NMR) . Its core indazole scaffold is fused to a benzene and pyrazole ring, and the specific 1-methyl-6-amino substitution pattern confers distinct regiochemical and pharmacological properties that are not replicated by unsubstituted indazole or by positional isomers [2].

Why 1-Methyl-1H-indazol-6-amine Cannot Be Replaced by Generic Indazole Isomers or Unsubstituted Analogs


The 1-methyl-6-amino substitution pattern on the indazole core is not a trivial modification; it fundamentally alters synthetic accessibility, oxidative stability, and biological activity relative to closely related compounds. Direct experimental evidence demonstrates that the 5-amino-1-methyl isomer spontaneously degrades to fluorescent byproducts upon exposure to air and acetone, whereas the 6-amino-1-methyl compound remains chemically intact under identical conditions [1]. Furthermore, N1-methylation directs the regiochemical outcome of the nitro-reduction synthetic route, yielding a 2:1 preference for the 6‑nitro over the 5‑nitro intermediate, which translates into higher synthetic efficiency and product purity for the 6‑amine [2]. These differences render generic substitution with unsubstituted 1H-indazol-6-amine or regioisomeric 5-aminoindazoles invalid for applications requiring defined regiochemistry, reproducible pharmacokinetics, or long-term compound stability.

Quantitative Differentiation Evidence: 1-Methyl-1H-indazol-6-amine vs. Closest Analogs


Regioselective Synthetic Advantage: 2-Fold Higher Yield of 6-Nitro vs. 5-Nitro Intermediate

In the key methylation step of the synthetic route, N-methylation of 5-nitro-1H-indazole in a KOH–DMSO system produces a mixture of 1-methyl-5-nitroindazole and 1-methyl-6-nitroindazole in a 1:2 ratio (i.e., the 6-nitro isomer is formed at twice the abundance of the 5-nitro isomer). Subsequent reduction of this isomeric mixture with tin in concentrated hydrochloric acid affords exclusively pure 1-methyl-1H-indazole-6-amine, demonstrating that the 6‑amino regioisomer is both kinetically favored during alkylation and uniquely isolable after reduction [1]. This contrasts with the 5‑amino regioisomer, which cannot be obtained in pure form via the same route, and with 1H-indazol-6-amine (unsubstituted), which lacks the N1-methyl directing effect entirely.

Synthetic chemistry Regioselectivity Process optimization

Oxidative Stability: 6-Amino Isomer Remains Intact While 5-Amino Isomer Degrades

A direct comparative study of 5- and 6-aminoindazole building blocks revealed that 5-amino-1-methylindazole spontaneously converts to fluorescent degradation products within one week of free contact with air and acetone, forcing abandonment of its use in synthetic sequences. In contrast, 6-amino-1-methylindazole (the target compound) showed no such degradation under identical conditions and was successfully employed in conventional and microwave-assisted tricyclic quinoline syntheses [1].

Compound stability Positional isomer comparison Storage and handling

In Vivo Neuroprotection: AMI Rescues Dopaminergic Neuron Survival by ~1.9-Fold vs. MPTP Lesion

The compound 6-amino-1-methyl-indazole (AMI) was evaluated in an MPTP-induced Parkinson's disease mouse model. At doses of 2.0 mg/kg and 4.0 mg/kg, AMI significantly increased the survival rate of tyrosine hydroxylase-positive (TH⁺) dopaminergic neurons in the substantia nigra to 65.80 ± 12.8% and 64.13 ± 5.7%, respectively, compared to 34.84 ± 2.7% in the MPTP-only lesioned group (p < 0.001 for both doses). By contrast, the clinical standard L-DOPA (levodopa) provided no neuronal protection (34.86 ± 4.9%, not significantly different from MPTP) [1]. Behaviorally, AMI at 4.0 mg/kg extended the latency to PD symptom onset to 229.79 ± 22.04 s (vs. 197.67 ± 22.91 s in MPTP, p < 0.01) and shortened symptom duration to 899.75 ± 42.45 s (vs. 1039.84 ± 99.61 s in MPTP, p < 0.001) [1].

Parkinson's disease Neuroprotection Tau phosphorylation

Building Block Versatility: Single Protocol Generates Six Distinct N1-Alkylated 6-Aminoindazole Derivatives

A robust, reproducible synthetic protocol employing catalytic hydrogenation (ammonium formate, 10 wt% Pd/C, ethanol, room temperature, 3 h) of the corresponding 1-alkyl-6-nitro-1H-indazole yields 1-methyl-1H-indazol-6-amine at 77% isolated yield (1.61 g from 2.5 g starting material). The identical protocol was successfully applied to the synthesis of the 1-ethyl, 1-propyl, 1-benzyl, 1-(methyl-d3), 1-isopropyl, and 1-phenyl analogs, demonstrating the scalability and modularity of the 6-aminoindazole scaffold [1]. The commercial availability of 1-methyl-1H-indazol-6-amine at ≥95% purity eliminates the need for in-house reduction of the nitro precursor for most end users .

Parallel synthesis Building block utility Medicinal chemistry

Scaffold-Dependent Anticancer Potency: N1-Methyl, C3-Methyl Derivatization Improves HCT116 IC50 by ~36-Fold

Although 1-methyl-1H-indazol-6-amine itself is primarily a building block, its direct derivatives reveal the scaffold's quantitative differentiation. The 1,3-dimethyl-substituted derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) exhibits an IC50 of 0.4 ± 0.3 µM against HCT116 colorectal cancer cells [1], whereas the corresponding 1H-indazol-6-amine derivative lacking the 3-methyl group (compound 9f, N-(4-fluorobenzyl)-1H-indazol-6-amine) shows an IC50 of 14.3 ± 4.4 µM under the same assay conditions [2]. This represents an approximately 36-fold improvement in potency conferred by the 1,3-dimethyl substitution pattern. Further, compound 36 suppresses IDO1 protein expression and induces G2/M cell cycle arrest, mechanisms not observed with the des-methyl analog [1].

Anticancer Colorectal cancer Structure-activity relationship

Optimal Application Scenarios for 1-Methyl-1H-indazol-6-amine in Research and Early-Stage Development


Neurodegenerative Disease Probe Development Targeting Tau Hyperphosphorylation

Researchers developing small-molecule probes for tauopathies, including Parkinson's disease (PD), should prioritize 1-methyl-1H-indazol-6-amine (AMI) as a starting scaffold. In the MPTP-induced PD mouse model, AMI at 2–4 mg/kg rescued TH⁺ dopaminergic neuron survival from 34.84% to ~65% (p < 0.001) and significantly improved behavioral outcomes, while the clinical comparator L-DOPA provided no neuroprotection [1]. Unlike generic indazole building blocks, AMI selectively inhibits tau hyperphosphorylation via GSK-3β pathway modulation, a mechanism directly relevant to PD pathology that is not demonstrated by unsubstituted 1H-indazol-6-amine or the 5-amino regioisomer. Procurement of high-purity (≥95%) AMI enables direct use in both in vitro (SH-SY5Y neuroblastoma) and in vivo (MPTP mouse) models without additional synthetic modification.

Medicinal Chemistry Library Synthesis Starting from the 6-Aminoindazole Core

For medicinal chemistry teams constructing focused kinase inhibitor or IDO1 inhibitor libraries, 1-methyl-1H-indazol-6-amine is the preferred building block over unsubstituted 1H-indazol-6-amine. The established 77%-yield reductive amination protocol is compatible with at least six distinct N1-substituents (methyl, ethyl, propyl, benzyl, isopropyl, phenyl), demonstrating the scaffold's modularity [2]. Critically, the 6-amino isomer is oxidatively stable under ambient conditions, whereas the 5-amino positional isomer degrades within one week, making the 6‑amino compound the only reliable choice for library production [3]. Downstream, installation of a 3-methyl group yields derivatives with sub-micromolar antiproliferative activity (IC50 0.4 ± 0.3 µM vs. HCT116), a 36-fold improvement over the des-methyl analog [4].

Process Chemistry: Cost-Efficient Scale-Up Leveraging Regioselective Methylation

For process chemists planning multi-gram to kilogram scale-up, 1-methyl-1H-indazol-6-amine offers a quantifiable synthetic advantage: the N-methylation of 5-nitro-1H-indazole in KOH–DMSO proceeds with a 2:1 regiochemical preference for the 6-nitro over the 5-nitro intermediate. After tin/HCl reduction, pure 1-methyl-1H-indazole-6-amine is recovered without chromatographic separation of regioisomers [5]. This intrinsic regioselectivity reduces solvent consumption and purification costs compared to synthetic routes that would be required for the 5-amino isomer, where competing degradation [3] further compromises yield. Commercial sourcing at ≥95% purity eliminates the reduction step for most end users, enabling direct use in amide coupling, reductive amination, or sulfonylation reactions .

Target Engagement Studies Requiring Defined Negative Control Data

In biochemical target engagement assays where weak or negligible inhibition is required as a negative control baseline, 1-methyl-1H-indazol-6-amine provides a well-characterized reference point. BindingDB records an IC50 of 180,000 nM (180 µM) for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at pH 7.37 [6]. This weak inhibitory activity, contrasted with the sub-micromolar potency of elaborated derivatives [4], establishes that the unelaborated 6-aminoindazole core contributes minimally to target binding, making it an ideal control for confirming that biological activity arises from substituent-directed interactions rather than scaffold promiscuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.